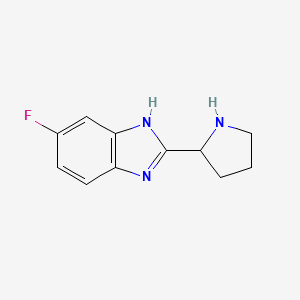

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCGMNWDBVLARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649182 | |

| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-90-7 | |

| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. Due to the limited publicly available data on this specific molecule, this document synthesizes information from chemical suppliers and academic literature on structurally related fluoro-benzimidazole derivatives. The guide covers the compound's chemical identity, potential therapeutic applications, a plausible synthetic route, and hypothesized biological activities and mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation, based on established methods for analogous compounds, are also provided to facilitate further research. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core structure substituted with a fluorine atom and a pyrrolidine ring. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This guide aims to consolidate the available information on this compound and provide a framework for future research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 885277-90-7 (dihydrochloride) | Chem-Impex |

| Molecular Formula | C₁₁H₁₂FN₃·2HCl | Chem-Impex |

| Molecular Weight | 278.16 g/mol | Chem-Impex |

| Appearance | Brown crystalline powder | Chem-Impex |

| Purity | ≥95% (HPLC) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Potential Therapeutic Applications

Based on information from chemical suppliers and the known biological activities of the broader benzimidazole class, this compound is considered a promising candidate for various therapeutic areas.[1]

-

Neurological Disorders: It is suggested to be a key intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders.[1]

-

Cancer Research: The compound has shown potential in studies aimed at understanding and treating various types of cancer.[1]

-

Antiviral Applications: Researchers are exploring its efficacy against viral infections, making it a candidate for antiviral drug development.[1]

Synthesis

A specific, validated synthetic protocol for this compound is not detailed in the public domain. However, a plausible route can be devised based on general and well-established methods for the synthesis of 2-substituted benzimidazoles. A common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthetic Pathway

The synthesis could be achieved by the condensation of 4-fluoro-1,2-phenylenediamine with L-proline, a readily available chiral building block. The reaction is typically facilitated by a dehydrating agent or carried out under high-temperature conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

4-fluoro-1,2-phenylenediamine

-

L-proline

-

Polyphosphoric acid (PPA) or Eaton's reagent (as a dehydrating agent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and L-proline (1.1 eq) is added to polyphosphoric acid (10-20 times the weight of the diamine).

-

The reaction mixture is heated to 150-180 °C and stirred for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and slowly poured into a stirred ice-water mixture.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

The precipitate is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Biological Activities and Mechanism of Action

While no specific biological data has been published for this compound, the broader class of fluoro-benzimidazole derivatives has been extensively studied and shown to possess a wide range of activities.

Antimicrobial Activity

Many benzimidazole derivatives exhibit potent antimicrobial effects. Some fluorinated benzimidazoles have been shown to act by intercalating into microbial DNA, thereby inhibiting replication and transcription.

Caption: Plausible antimicrobial mechanism of action for fluoro-benzimidazoles.

Anticancer Activity

The structural similarity of benzimidazoles to purine nucleotides allows them to interact with various biological targets involved in cancer progression. Potential mechanisms include inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of protein kinases.

Antihypertensive Activity

Certain fluoro-substituted benzimidazoles have demonstrated potent antihypertensive effects by acting as angiotensin II type 1 (AT₁) receptor blockers.

Table of Biological Activities of Structurally Related Fluoro-Benzimidazole Derivatives:

| Compound Class/Example | Biological Activity | Quantitative Data (Example) | Reference |

| Novel Fluoro-Substituted Benzimidazoles | Antihypertensive (AT₁ Blocker) | Nanomolar affinity to the AT₁ receptor | Design, Synthesis and Biological Evaluation of Novel Fluoro-Substituted Benzimidazole Derivatives... |

| 5-Fluorouracil-derived Benzimidazoles | Antimicrobial | MIC values of 1-4 µg/mL against various strains | Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles... |

| 2-Arylbenzimidazole Derivatives | Antiproliferative | IC₅₀ values in the low micromolar range against cancer cell lines | Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives... |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies in the field.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly in the areas of oncology, neurology, and infectious diseases. While specific data for this molecule is currently limited in the public domain, the known properties of the fluoro-benzimidazole scaffold suggest that it is a promising candidate for further investigation. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and established protocols for its biological evaluation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further studies to elucidate the full therapeutic potential of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding biological activities and experimental protocols, is based on structurally related compounds and should be considered hypothetical for this compound until confirmed by direct experimental evidence. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules, leading to a new generation of derivatives with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Fluorinated benzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. The introduction of fluorine can enhance membrane permeability, metabolic stability, and binding affinity to target proteins.

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | 5.5 µM | [1] |

| 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | HeLa (Cervical) | 1.5 µM | [1] |

| Fluorinated pyrazolylbenzimidazole (55b) | A549 (Lung), MCF-7, HeLa | 0.95–1.57 μM | [2] |

| 5-Fluoro derivative (59a) | MCF-7, MDA MB 468 (Breast) | 0.37, 0.41 µM | [2] |

| 5-Fluoro derivative (59a) | HCT-116, HT-29 (Colon) | 0.08, 0.41 µM | [2] |

| ORT14 (para-fluoro) | A549, A498, A375 | 0.377 µM | [3] |

| ORT14 (para-fluoro) | HeLa, HepG2 | 0.188 µM | [3] |

| ORT15 (ortho-fluoro) | A549, A498, HeLa | 0.354 µM | [3] |

| ORT15 (ortho-fluoro) | A375, HepG2 | 0.177 µM | [3] |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 µM | [4] |

| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 µM | [4] |

Mechanism of Action: Targeting Critical Cellular Pathways

Several mechanisms of action have been elucidated for the anticancer effects of fluorinated benzimidazoles. These include the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[5][6][7][8]

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][9][10] Some fluorinated benzimidazole derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Certain fluorinated benzimidazole derivatives act as EGFR kinase inhibitors, blocking the downstream signaling cascade.[1][11]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated benzimidazoles have demonstrated promising activity against a range of bacterial and fungal pathogens. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Compound 18 (meta-fluoro) | Gram-negative bacteria | 31.25 | [12] |

| Compound 14 (meta-fluoro) | Bacillus subtilis | 7.81 | [12] |

| Compound 18 (meta-fluoro) | Bacillus subtilis | 7.81 | [12] |

| Fluorinated benzimidazole (3) | Staphylococcus aureus | 156.25 | [12] |

| Fluorinated benzimidazole (3) | Candida albicans | 78.125 | [13] |

| TFBZ | MRSA | 4 | |

| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [14] |

| DFC1 | Fungi | 0.95 - 1.32 (MFC) | [14] |

Antiviral Activity

Several fluorinated benzimidazole derivatives have been identified as potent antiviral agents. Their mechanisms of action can vary, from inhibiting viral replication to interfering with viral entry into host cells.

Quantitative Data Summary: Antiviral Activity

| Compound Class | Virus | Activity (EC50) | Reference |

| 2-Benzylbenzimidazoles | Coxsackievirus B5 (CVB-5) | 9-17 µM | [15] |

| 2-Benzylbenzimidazoles | Respiratory Syncytial Virus (RSV) | 5-15 µM | [15] |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [10] |

Experimental Protocols

To facilitate the reproducible evaluation of fluorinated benzimidazole derivatives, detailed protocols for key biological assays are provided below.

General Experimental Workflow

The screening of fluorinated benzimidazole derivatives for biological activity typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[2][16]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fluorinated benzimidazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][18][19]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

96-well microtiter plates

-

Fluorinated benzimidazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with solvent)

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[15][20]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

Fluorinated benzimidazole derivatives (dissolved in DMSO)

-

Positive control (e.g., Nocodazole, Colchicine)

-

Negative control (DMSO)

-

Pre-chilled 96-well plates

-

Spectrophotometer with temperature control

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare a working solution of GTP.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin and GTP solution to the wells.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).

-

Data Analysis: The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control. Calculate the IC50 value.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of EGFR, often by quantifying the amount of ADP produced during the kinase reaction.[1][5]

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Fluorinated benzimidazole derivatives (dissolved in DMSO)

-

Positive control inhibitor (e.g., Erlotinib)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Luminometer

Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase/luciferin reaction.

-

Luminescence Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis: The inhibitory activity is determined by the reduction in the luminescence signal compared to the control. Calculate the IC50 value.

Conclusion

Fluorinated benzimidazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and antiviral properties, coupled with favorable pharmacokinetic profiles imparted by fluorine substitution, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs based on the fluorinated benzimidazole core.

References

- 1. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. researchhub.com [researchhub.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

In-depth Technical Guide on the Core Mechanism of Action of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

A comprehensive review of the available scientific literature reveals a significant gap in the specific mechanistic understanding of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. While this compound is available commercially for research purposes and is suggested to have potential applications in oncology and neurology, detailed studies elucidating its molecular targets, signaling pathways, and quantitative biological activity are not publicly available at this time.

This guide, therefore, aims to provide a broader context by summarizing the known mechanisms of action of structurally related fluoro-benzimidazole derivatives. It is crucial to emphasize that the biological activity of benzimidazole compounds is highly dependent on the nature and position of their substituents. The information presented below should not be directly extrapolated to this compound but rather serve as a foundational overview of the potential therapeutic avenues for this class of compounds.

General Pharmacological Potential of Fluoro-Benzimidazole Derivatives

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and cell permeability. Various derivatives of fluoro-benzimidazole have been investigated for a multitude of therapeutic applications.

Table 1: Investigated Therapeutic Areas for Fluoro-Benzimidazole Derivatives

| Therapeutic Area | General Mechanism of Action/Target |

| Oncology | Inhibition of enzymes crucial for cancer cell survival and proliferation, such as PARP-1 and IDO-1.[1][2] |

| Neurological Disorders | Modulation of ion channels, such as TRPC5. |

| Infectious Diseases | Antimicrobial and antiviral activities.[3] |

| Inflammatory Diseases | General anti-inflammatory properties. |

Potential Mechanisms of Action Based on Structural Analogs

While specific data for this compound is lacking, studies on analogous compounds offer insights into potential mechanisms.

Enzyme Inhibition in Oncology

Several fluoro-benzimidazole derivatives have demonstrated potent inhibitory activity against enzymes implicated in cancer progression.

-

Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibition: A series of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors.[2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.

-

Signaling Pathway:

PARP-1 Inhibition Pathway

-

-

Indoleamine 2,3-dioxygenase-1 (IDO-1) Inhibition: Certain benzimidazole analogues have been investigated as inhibitors of IDO-1, an enzyme that plays a role in immune evasion by cancer cells.[1] By inhibiting IDO-1, these compounds can potentially restore anti-tumor immune responses.

Ion Channel Modulation

Research into 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles has identified them as potent and selective inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[4] TRPC5 is implicated in various physiological processes, and its inhibition is being explored for conditions such as chronic kidney disease and pain.

Experimental Protocols for Characterizing Benzimidazole Derivatives

To elucidate the mechanism of action of a novel benzimidazole compound like this compound, a series of standard experimental protocols would be employed.

In Vitro Assays

-

Binding Assays: To identify molecular targets, radioligand binding assays or fluorescence polarization assays would be conducted using a panel of known receptors, enzymes, and ion channels.

-

Enzyme Inhibition Assays: For potential enzyme targets like PARP-1 or IDO-1, enzymatic assays would be performed to determine the inhibitory concentration (IC50) of the compound.

-

Cell-Based Assays:

-

Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the antiproliferative effects on various cancer cell lines.[5]

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces programmed cell death.

-

Immunofluorescence: To visualize the compound's effect on cellular structures, such as the microtubule network.

General Drug Discovery Workflow -

In Vivo Studies

-

Pharmacokinetic (PK) Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

-

Efficacy Studies: To assess the therapeutic effect of the compound in relevant animal models of disease (e.g., tumor xenograft models for cancer).

-

Toxicology Studies: To determine the safety profile of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the broader family of fluoro-benzimidazole derivatives exhibits a diverse and promising range of pharmacological activities. Based on the study of structural analogs, this compound could potentially act as an enzyme inhibitor or an ion channel modulator, warranting further investigation for its therapeutic potential in oncology and neurology. The lack of specific public data underscores the need for primary research to fully characterize its biological profile.

References

- 1. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

literature review of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

A comprehensive review of available scientific literature reveals that 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole (CAS Number: 885277-90-7) is primarily documented as a chemical intermediate for research and development rather than a well-characterized bioactive agent. [1][2][3][4] While its fluorinated benzimidazole structure suggests potential for biological activity, public domain research detailing its specific pharmacological profile, quantitative biological data, and mechanisms of action is not available.

The compound is noted for its potential as a building block in the synthesis of novel therapeutics, particularly in areas like neurological disorders and cancer research.[5][6] However, specific studies detailing these applications and the resulting active compounds are not published.

Given the absence of in-depth data on the specified molecule, this guide will provide a broader review of the fluoro-benzimidazole scaffold , for which significant research exists. This will serve as a technical guide for researchers by illustrating the typical biological activities, experimental methodologies, and structure-activity relationships (SAR) associated with this important chemical class.

The Fluoro-Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring, a fusion of benzene and imidazole, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[7][8] The introduction of a fluorine atom to this scaffold can significantly enhance a molecule's therapeutic properties, including:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target enzymes and receptors.

-

Membrane Permeability: Fluorine substitution can alter the lipophilicity of a molecule, improving its ability to cross cellular membranes.

Quantitative Data: Biological Activities of Fluoro-Benzimidazole Derivatives

Fluoro-benzimidazole derivatives have demonstrated a wide range of biological activities. The following table summarizes quantitative data from selected studies on various analogs, highlighting their potential as anticancer and antimicrobial agents.

| Compound ID | Structure | Target/Assay | Activity (IC₅₀ / MIC) | Reference |

| ORT14 | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Antiproliferative (A549 Lung Cancer Cell Line) | IC₅₀ = 0.377 µM | [9] |

| ORT15 | 2-(2-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Antiproliferative (HeLa Cervical Cancer Cell Line) | IC₅₀ = 0.354 µM | [9] |

| Compound 18 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Antimicrobial (E. coli O157:H7) | MIC₉₀ = 0.49-0.98 µg/mL | |

| Compound 40 | 2-Aryl-fluorinated benzimidazole | Antifungal (C. albicans) | Not specified, but highest activity in its series | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of fluoro-benzimidazole derivatives, based on published literature.

General Synthesis of 2-(Fluorophenyl)-1H-benzimidazole Derivatives

The synthesis of 2-aryl-benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The polyphosphoric acid (PPA) method is a common approach.[9]

Protocol:

-

A mixture of the respective o-phenylenediamine (1 equivalent) and a substituted fluorobenzoic acid (1.1 equivalents) is added to polyphosphoric acid.

-

The reaction mixture is heated at 180-200°C for 4-5 hours with constant stirring.

-

After cooling to room temperature, the mixture is poured into ice-cold water.

-

The solution is neutralized by adding a 10% sodium hydroxide solution until a precipitate forms.

-

The resulting solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-(fluorophenyl)-1H-benzimidazole derivative.

References

- 1. usbio.net [usbio.net]

- 2. 6-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole | 885277-90-7 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. parchem.com [parchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 9. acgpubs.org [acgpubs.org]

Technical Guide: Spectroscopic and Synthetic Profile of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzimidazole core coupled with a pyrrolidine moiety, suggests potential applications in various therapeutic areas, including oncology and neurology. This technical guide provides a summary of expected spectroscopic data (NMR, IR, MS) and a plausible experimental protocol for the synthesis of this compound. Due to the limited availability of published experimental data for this specific molecule, the information presented herein is a combination of data from commercial suppliers and predictive analysis based on structurally related compounds.

Molecular Structure

IUPAC Name: 5-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS Number: 885277-90-7 Molecular Formula: C₁₁H₁₂FN₃ Molecular Weight: 205.23 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (imidazole) |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~4.5 | t | 1H | CH (pyrrolidine, α to NH) |

| ~3.3-3.5 | m | 2H | CH₂ (pyrrolidine) |

| ~2.0-2.2 | m | 4H | CH₂ (pyrrolidine) |

| ~3.0 | br s | 1H | N-H (pyrrolidine) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J≈240 Hz) | C-F |

| ~155 | C=N |

| ~135-140 | Ar-C (quaternary) |

| ~110-120 | Ar-CH |

| ~60 | CH (pyrrolidine) |

| ~45 | CH₂ (pyrrolidine) |

| ~25-30 | CH₂ (pyrrolidine) |

Note: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretching (imidazole and pyrrolidine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=N stretching (imidazole) |

| ~1500-1450 | Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-F stretching |

| ~1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular ion) |

| 135 | Loss of pyrrolidine moiety |

| 108 | Benzimidazole fragment |

| 70 | Pyrrolidine fragment |

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the condensation of 4-fluoro-1,2-phenylenediamine with L-proline. The following protocol is a general procedure that can be adapted for this specific synthesis.

Materials and Reagents

-

4-fluoro-1,2-phenylenediamine

-

L-proline

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and L-proline (1.1 eq).

-

Acid Catalyst: Add polyphosphoric acid (PPA) (10-20 times the weight of the diamine) to the flask.

-

Reaction: Heat the mixture at 150-180°C for 2-4 hours with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Proposed synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Caption: General workflow for the synthesis and characterization.

Disclaimer: The spectroscopic data and experimental protocol provided in this guide are based on predictive methods and information from related compounds. For definitive characterization and synthesis, experimental verification is required. This document is intended for research and informational purposes only.

An In-depth Technical Guide on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

CAS Number: 885277-90-7

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, a heterocyclic compound of interest to researchers and drug development professionals in the fields of oncology and neurology. This document details a plausible synthetic route, its potential mechanism of action through the TRPC5 signaling pathway, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 885277-90-7 | [1][2][3][4][5] |

| Molecular Formula | C11H12FN3 | [4] |

| Molecular Weight | 205.23 g/mol | [4] |

| Appearance (as dihydrochloride salt) | Brown crystalline powder | [1] |

| Purity (as dihydrochloride salt) | ≥ 95% (HPLC) | [1] |

| Storage Conditions (as dihydrochloride salt) | 0-8 °C | [1] |

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established methods for the synthesis of 2-substituted benzimidazoles, a plausible and efficient route involves the condensation of an appropriate o-phenylenediamine with a pyrrolidine-2-carboxaldehyde derivative. The following is a representative experimental protocol adapted from general procedures.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for the condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Pyrrolidine-2-carbaldehyde

-

Ethanol

-

Ammonium acetate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-fluoro-1,2-phenylenediamine and 1.1 equivalents of pyrrolidine-2-carbaldehyde in absolute ethanol.

-

Add a catalytic amount of ammonium acetate to the mixture.

-

Heat the reaction mixture at 75°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not publicly available, this class of compounds, particularly 2-substituted benzimidazoles, has been investigated for a variety of pharmacological activities. Notably, structurally related benzimidazole derivatives have been identified as inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.

TRPC5 Inhibition

TRPC5 is a non-selective cation channel that plays a significant role in calcium signaling in various cell types, including neurons. Dysregulation of TRPC5 activity has been implicated in neurological disorders and kidney diseases. Inhibition of TRPC5 is therefore a promising therapeutic strategy.

The following table presents quantitative data for a potent and selective TRPC5 inhibitor, GFB-8438, which shares the broader benzimidazole scaffold. This data is provided as a reference for the potential activity of this compound.

| Compound | Target | Assay | IC50 (µM) | Species | Source |

| GFB-8438 | TRPC5 | Qpatch | 0.18 | Human | [6] |

| GFB-8438 | TRPC5 | Manual Patch Clamp | 0.28 | Human | [6] |

| GFB-8438 | TRPC4 | Qpatch | equipotent to TRPC5 | Human | [6] |

| GFB-8438 | TRPC6 | Qpatch | >30 | Human | [6] |

Experimental Protocol: In Vitro TRPC5 Inhibition Assay (FLIPR)

This protocol describes a high-throughput screening method to assess the inhibitory activity of compounds on TRPC5 channels using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells stably expressing human TRPC5 (hTRPC5).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM or other suitable calcium indicator dye.

-

HEPES-buffered saline (HBS).

-

TRPC5 activator (e.g., Englerin A or Gadolinium (III) chloride).

-

Test compound stock solution (in DMSO).

-

Fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Culture: Plate hTRPC5-HEK293 cells in 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for a specified period.

-

Baseline Measurement: Measure the baseline fluorescence signal.

-

Channel Activation: Add a TRPC5 activator to stimulate calcium entry.

-

Signal Measurement: Record the fluorescence signal over time.

Data Analysis:

Calculate the change in intracellular calcium concentration and determine the IC₅₀ value for the test compound by fitting the concentration-response data to a suitable model.

Signaling Pathway

The TRPC5 channel is a key component of a calcium signaling pathway that has been shown to regulate neuronal dendrite patterning. Activation of TRPC5 leads to an influx of calcium ions, which in turn activates downstream signaling cascades.

Caption: TRPC5-mediated calcium signaling pathway in neurons.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound as a potential TRPC5 inhibitor.

Caption: Workflow for synthesis and evaluation of a TRPC5 inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. 885277-90-7 CAS Manufactory [m.chemicalbook.com]

- 5. This compound | 885277-90-7 [sigmaaldrich.com]

- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the potential therapeutic targets for the novel compound 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. As a member of the benzimidazole class of heterocyclic compounds, it holds promise for a range of pharmacological applications due to the diverse biological activities associated with this scaffold. The introduction of a fluorine atom and a pyrrolidine moiety is anticipated to modulate its physicochemical properties and target interactions, offering potential for enhanced efficacy and selectivity. This document summarizes the current understanding of benzimidazole pharmacology, identifies high-probability therapeutic targets, and provides detailed experimental protocols for target validation and characterization.

Core Compound Profile

| Property | Value |

| IUPAC Name | 5-fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole |

| Molecular Formula | C₁₁H₁₂FN₃ |

| Molecular Weight | 205.23 g/mol |

| Chemical Structure | |

| Image of the chemical structure of this compound would be placed here. |

Primary Potential Therapeutic Target: TRPC5

Based on extensive research into structurally related benzimidazole derivatives, the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) emerges as a primary and highly promising therapeutic target for this compound.[1][2]

TRPC5 is a non-selective calcium-permeable cation channel implicated in a variety of physiological and pathological processes. Its inhibition has shown therapeutic potential in several disease areas.

TRPC5-Associated Pathologies and Therapeutic Rationale

-

Chronic Kidney Disease (CKD): TRPC5 is expressed in podocytes, specialized cells in the kidney's filtration barrier.[1] Overactivation of TRPC5 in podocytes leads to cytoskeletal rearrangement, podocyte injury, and proteinuria, a hallmark of CKD.[1] Inhibition of TRPC5 has been shown to protect podocytes and reduce proteinuria in preclinical models of focal segmental glomerulosclerosis (FSGS).[1]

-

Pain: TRPC5 is expressed in sensory neurons and is involved in the perception of pain.[1][2] Inhibition of TRPC5 has demonstrated analgesic effects in animal models of inflammatory and neuropathic pain.[1]

-

Anxiety and Depression: TRPC5 channels are present in brain regions associated with mood and anxiety disorders.[1] Preclinical studies have suggested that TRPC5 inhibitors may have anxiolytic and antidepressant effects.

Supporting Evidence from Analogous Compounds

While specific quantitative data for this compound is not yet publicly available, numerous studies on analogous 2-amino and 2-pyrrolidinyl benzimidazoles demonstrate potent and selective inhibition of TRPC5.

| Analogous Compound | Target | Activity (IC₅₀) | Reference |

| 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles | TRPC5 | Varies with substitution | [1][2] |

| AC1903 (a benzimidazole derivative) | TRPC5 | 4.06 µM | [3] |

| GFB-8438 (a benzimidazole derivative) | TRPC5 | Potent inhibitor | [1] |

Proposed TRPC5 Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway involving TRPC5 and the proposed point of inhibition by a benzimidazole-based compound.

Secondary Potential Therapeutic Targets

The benzimidazole scaffold is known to interact with other biologically important targets. While less directly supported by the specific pyrrolidine and fluorine substitutions, the following targets are worth considering for screening and validation.

Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage repair pathway.[4][5][6][7][8] Its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations).[7] Numerous benzimidazole derivatives have been reported as potent PARP-1 inhibitors.[4][5][6][7][8]

| Analogous Compound Class | Target | Activity (IC₅₀) | Reference |

| Benzimidazole-4-carboxamides | PARP-1 | Nanomolar range | [4][5][6] |

| 5-fluoro-1H-benzimidazole-4-carboxamides | PARP-1 | 43.7 nM (for compound 10f) |

Angiotensin II Type 1 (AT1) Receptor

The AT1 receptor is a G-protein coupled receptor that plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[9][10][11][12] Blockade of the AT1 receptor is a well-established therapeutic approach for hypertension. Several marketed antihypertensive drugs, such as candesartan and telmisartan, feature a benzimidazole core.[11]

| Analogous Compound Class | Target | Activity (IC₅₀) | Reference |

| 6-Substituted aminocarbonyl benzimidazoles | AT1 Receptor | Nanomolar range | [9][10] |

| Substituted carboxamido benzimidazoles | AT1 Receptor | Varies with substitution | [12] |

Other Potential Biological Activities

The benzimidazole nucleus is also associated with a broad spectrum of other biological activities, including:

-

Antimicrobial Activity: Benzimidazole derivatives have shown activity against various bacterial and fungal strains.[13][14][15][16] The mechanism often involves the inhibition of microbial growth through various pathways.

-

Anticancer Activity: Beyond PARP-1 inhibition, benzimidazoles can exert anticancer effects through mechanisms such as tubulin polymerization inhibition and induction of apoptosis.[17][18][19]

Experimental Protocols for Target Validation

The following are generalized protocols for key experiments to validate the potential therapeutic targets for this compound.

TRPC5 Inhibition Assays

This assay measures changes in intracellular calcium concentration upon TRPC5 activation and its inhibition by the test compound.

Workflow:

Detailed Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human TRPC5 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Incubate the cells with 2-5 µM of Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Record baseline fluorescence, then add a TRPC5 agonist (e.g., Englerin A) and continue recording the fluorescence signal.

-

Data Analysis: Calculate the change in fluorescence in response to the agonist at different inhibitor concentrations. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This technique directly measures the ion flow through TRPC5 channels in the cell membrane.

Workflow:

Detailed Methodology:

-

Cell Preparation: Plate TRPC5-expressing cells on glass coverslips suitable for microscopy.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and achieve a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.

-

Compound Application: Perfuse the cell with an external solution containing a TRPC5 agonist. Once a stable current is achieved, co-apply the agonist with different concentrations of this compound.

-

Data Analysis: Measure the amplitude of the TRPC5-mediated current in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

PARP-1 Inhibition Assay

A commercially available PARP-1 inhibitor assay kit can be used. These assays are typically based on the detection of poly(ADP-ribosyl)ation (PARylation).

General Protocol:

-

Immobilize histones (PARP-1 substrates) on a 96-well plate.

-

Add a reaction mixture containing activated DNA, PARP-1 enzyme, and varying concentrations of this compound.

-

Add biotinylated NAD+ to initiate the PARylation reaction.

-

Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Measure the absorbance and calculate the IC₅₀ value.

AT1 Receptor Binding Assay

This is a competitive binding assay using a radiolabeled ligand for the AT1 receptor.

General Protocol:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of this compound.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound ligand using a gamma counter.

-

Calculate the percentage of inhibition of radioligand binding and determine the IC₅₀ or Ki value.

Conclusion

The available evidence strongly suggests that TRPC5 is a primary and highly relevant therapeutic target for this compound, with potential applications in chronic kidney disease, pain management, and neurological disorders. Furthermore, based on the well-established pharmacology of the benzimidazole scaffold, PARP-1 and the AT1 receptor represent plausible secondary targets that warrant investigation, particularly for applications in oncology and cardiovascular disease, respectively. The provided experimental protocols offer a robust framework for the validation and characterization of the interactions between this compound and these potential targets. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this promising compound for future drug development endeavors.

References

- 1. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of a new generation of orally efficacious benzimidazole-based poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Nonpeptidic angiotensin II AT>1> receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiproliferative evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole chemical formula and molecular weight

This technical summary provides the chemical formula and molecular weight for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and its common salt form. The data is intended for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental physicochemical properties of this compound and its dihydrochloride salt are summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C11H12FN3 | 205.23[1] |

| This compound dihydrochloride | C11H12FN3·2HCl | 278.16[2] |

Visualization of Chemical Identity

The following diagram illustrates the relationship between the compound and its core identifiers.

Caption: Relationship between the chemical and its properties.

References

Preliminary Studies on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole: A Technical Overview for Drug Development Professionals

Disclaimer: Publicly available, in-depth preliminary research specifically focused on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is limited. This guide provides a comprehensive overview based on the known chemical properties of the compound and extrapolates potential biological activities and mechanisms of action from studies on structurally related fluoro-benzimidazole derivatives. The experimental protocols and quantitative data presented herein are representative examples from analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction

This compound (CAS: 885277-90-7) is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug development sectors.[1][2] Its structure, featuring a fluorinated benzimidazole core coupled with a pyrrolidine moiety, suggests potential for diverse pharmacological activities. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, and the introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. This document serves as a technical guide for researchers and scientists, outlining the potential therapeutic applications, plausible mechanisms of action, and representative experimental methodologies for the preliminary investigation of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including formulation and in vitro and in vivo assays.

| Property | Value | Reference |

| CAS Number | 885277-90-7 | [2] |

| Molecular Formula | C₁₁H₁₂FN₃ | [1] |

| Molecular Weight | 205.23 g/mol | - |

| Appearance | Reported as a dihydrochloride salt in the form of a brown crystalline powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Purity (as dihydrochloride) | ≥ 95% (HPLC) | [1] |

Potential Therapeutic Applications and Biological Activities

Based on studies of analogous fluoro-benzimidazole compounds, this compound is predicted to have potential applications in several therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

Benzimidazole derivatives are known to exhibit potent anticancer activities through various mechanisms. For instance, some derivatives act as microtubule inhibitors, inducing mitotic arrest and apoptosis in cancer cells. Other reported mechanisms include the inhibition of key enzymes involved in cancer progression, such as PARP-1 and topoisomerase.[2]

Representative Quantitative Data for Analogous Compounds:

| Compound Class | Target | Assay | IC₅₀/GI₅₀ | Cell Line(s) |

| Fluoro-benzimidazole carboxamides | PARP-1 Inhibition | Enzyme Assay | 43.7 nM | - |

| Fluoro-benzimidazole carboxamides | Cytotoxicity | Cellular Assay | 7.4 µM | HCT116 |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Cytotoxicity | Cellular Assay | 0.43 - 7.73 µmol/L | 60 human cancer cell lines |

| Benzimidazole-acridine derivative | Cytotoxicity | Cellular Assay | 2.68 µmol/L | K562 (leukemia) |

| Benzimidazole-acridine derivative | Cytotoxicity | Cellular Assay | 8.11 µmol/L | HepG-2 (hepatocellular carcinoma) |

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is the core of several antimicrobial and antiviral drugs. Fluoro-benzimidazole derivatives have shown promising activity against a range of pathogens. For example, specific derivatives have demonstrated high inhibitory activity against gastrointestinal pathogens like Escherichia coli.[3] In the realm of virology, benzimidazole compounds have been investigated for their ability to inhibit viral replication, with some showing efficacy against viruses such as Coxsackie B3 and Respiratory Syncytial Virus (RSV).[4]

Representative Quantitative Data for Analogous Compounds:

| Compound | Organism/Virus | Assay | MIC₉₀ / EC₅₀ |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | Microdilution | 0.49-0.98 µg/mL |

| 2-benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | Antiviral Assay | 9-17 µM |

| 2-benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Antiviral Assay | 5-15 µM |

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of a new chemical entity. Below are representative methodologies for the synthesis and biological evaluation of fluoro-benzimidazole derivatives, which can serve as a starting point for studies on this compound.

General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the title compound, a plausible route would involve the reaction of 4-fluoro-1,2-phenylenediamine with N-protected pyrrolidine-2-carboxylic acid, followed by deprotection. Microwave-assisted synthesis can often improve yields and reduce reaction times.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the reduction in virus infectivity by a compound.

-

Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

-

Virus Incubation: Incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding compound concentration.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of benzimidazole derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, the following pathways are plausible targets for this compound.

Apoptosis Induction in Cancer Cells

Many benzimidazole-based anticancer agents induce apoptosis. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases, or the extrinsic (death receptor) pathway. A potential mechanism could involve the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic proteins, leading to programmed cell death.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, a fluorinated benzimidazole derivative with significant potential in pharmaceutical research and development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1][2] This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders and cancer.[1][3] The protocol described herein is based on the well-established condensation reaction between an o-phenylenediamine and a carboxylic acid.

Introduction

Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The this compound structure combines the key features of a fluorinated benzimidazole ring with a pyrrolidine moiety. The fluorine substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic profile. The pyrrolidine ring can provide a crucial interaction point with biological targets. This application note details a robust and reproducible synthetic method for obtaining this valuable research compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The data is based on typical results for similar benzimidazole syntheses.

| Parameter | Value | Method |

| Starting Material | 4-Fluoro-1,2-phenylenediamine | Commercially Available |

| Starting Material | N-Boc-L-proline | Commercially Available |

| Intermediate | tert-butyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate | - |

| Final Product | This compound | - |

| Molecular Formula | C₁₁H₁₂FN₃ | - |

| Molecular Weight | 205.23 g/mol | - |

| Typical Yield | 75-85% (over two steps) | Gravimetric |

| Purity | ≥95% | HPLC |

| Appearance | Off-white to light brown solid | Visual Inspection |

Experimental Protocol

This protocol describes a two-step synthesis of this compound, starting from commercially available reagents.

Step 1: Synthesis of tert-butyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate

-

Reagents and Materials:

-

4-Fluoro-1,2-phenylenediamine (1.0 eq)

-

N-Boc-L-proline (1.1 eq)

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq)

-

N-Methylmorpholine (NMM) (3.0 eq)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) and N-Boc-L-proline (1.1 eq) in methanol, add N-Methylmorpholine (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add DMTMM (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Deprotection to yield this compound

-

Reagents and Materials:

-

tert-butyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in dichloromethane.

-

Add 4M HCl in 1,4-dioxane to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the hydrochloride salt of the final product as a solid.

-

Filter the solid and wash with diethyl ether.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.

-

Synthesis Workflow

Caption: Synthetic route for this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This compound is a valuable building block for the development of new chemical entities with potential therapeutic applications. The use of readily available starting materials and well-established reaction conditions makes this synthesis amenable to a wide range of research laboratories. Further optimization of reaction conditions may lead to improved yields and purity. The characterization of the final compound should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Fluoro-Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of fluoro-benzimidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1] Fluoro-benzimidazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer and antimicrobial properties.[2][3]